6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-CHLORO-4-METHOXYPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various functional groups, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Formation of the thiadiazine ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl and 3-methoxyphenyl groups through nucleophilic substitution reactions.
Final assembly: Coupling of the propyl group and carboxamide functionality to complete the synthesis.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-(3-CHLORO-4-METHOXYPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research indicates its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to disrupt microtubule dynamics and induce apoptosis has been demonstrated in various cell lines .
Comparison with Similar Compounds
Similar compounds to 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and properties. Some examples include:
- 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-Chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
The uniqueness of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24ClN5O3S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5O3S/c1-4-6-18-25-26-22-28(18)27-19(13-9-10-17(31-3)16(23)11-13)20(32-22)21(29)24-14-7-5-8-15(12-14)30-2/h5,7-12,19-20,27H,4,6H2,1-3H3,(H,24,29) |
InChI Key |
HFTSQAFLNSJHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.